4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one
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Overview
Description
“4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one” is a carbobicyclic compound that is a derivative of bicyclo[3.1.0]hexane. It is substituted at the 2-pro-S, 4-pro-S and 5-pro-R positions by thymin-1-yl, hydroxy, and hydroxymethyl groups, respectively .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to its bicyclic nature. It contains a six-membered ring fused with a three-membered ring. The molecule is substituted at specific positions, which adds to its complexity .Scientific Research Applications
Synthesis of Chiral Derivatives : This compound and its derivatives, such as chiral pyrrolidine derivatives, are synthesized starting from (S)-pyroglutamic acid, with applications in stereochemical studies (Nagasaka & Imai, 1997).
Stereocontrolled Synthesis : Studies have focused on the stereocontrolled synthesis of functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthons for methano-bridged pyrrolidines, highlighting its importance in organic synthesis (Krow et al., 2002).
Synthesis of Azetidin-2-ones : The compound serves as a building block for carbapenem nuclei, used in the synthesis of azetidin-2-ones having acetic acid or acylmethyl side-chains (Katagiri et al., 1986).
Development of Analgesic Agents : It has been utilized in the synthesis of nonnarcotic analgesic agents, specifically in the series of 1-aryl-3-azabicyclo[3.1.0]hexanes, demonstrating its potential in pharmaceutical applications (Epstein et al., 1981).
Aromatase Inhibitory Activity : Novel derivatives of this compound have been synthesized and tested for their in vitro inhibition of human placental aromatase, an enzyme crucial in estrogen synthesis, indicating its potential in cancer treatment (Staněk et al., 1991).
Antidepressant Applications : Certain derivatives have shown marked antidepressant activity and potential therapeutic utility in the treatment of depression (Nirogi et al., 2020).
DNA-Cleavage Activity : Derivatives have been designed with DNA-cleavage activity, important in the study of DNA interactions and potential drug development (Miyashita et al., 2002).
Framework for Asymmetric Synthesis : Azabicyclo[3.1.0]hexane-1-ols, obtained from the compound, are used as intermediates for the asymmetric synthesis of pharmacologically active products (Jida et al., 2007).
Future Directions
The future directions for research on “4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one” could include further exploration of its synthesis, understanding its mechanism of action, and investigating its potential applications in various fields such as medicinal chemistry. The development of new synthetic methods and the discovery of novel reactions involving this compound could also be areas of future research .
Properties
IUPAC Name |
4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-2-5-3-1-4(3)6(9)7-5/h3-5,8H,1-2H2,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFGTQFZSUPXNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NC2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940248 |
Source
|
Record name | 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hex-2-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187742-07-0 |
Source
|
Record name | 4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hex-2-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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